molecular formula C32H35N4P B1243531 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole CAS No. 894086-00-1

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Cat. No. B1243531
M. Wt: 506.6 g/mol
InChI Key: PTXJGGGNGMPMBG-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly known as Bippyphos, is synthesized as part of a robust catalyst system including tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) for the hydroxylation of structurally diverse aryl halides. This system demonstrates broad substrate scope and efficient catalysis under mild conditions, highlighting the synthetic utility and versatility of Bippyphos in facilitating complex chemical transformations, such as the synthesis of substituted benzofurans and related heteroatomic derivatives from 2-haloalkynylarenes (Lavery et al., 2013).

Molecular Structure Analysis The molecular structure of Bippyphos and related derivatives has been explored through various techniques, including X-ray crystallography. This analysis confirms the bidentate binding motif of Bippyphos, similar to Buchwald's biarylphosphine ligands, showcasing its ability to form stable and effective coordination complexes with metals. The structural elucidation provides insights into the ligand's coordination chemistry and its role in catalysis (Lavery et al., 2013).

Chemical Reactions and Properties Bippyphos, as part of the Pd2dba3/Bippyphos catalyst system, exhibits a wide range of reactivities, including hydroxylation reactions under air and using unpurified solvents without significant loss of reactivity. This demonstrates the chemical robustness and tolerance of Bippyphos to various reaction conditions, making it a valuable ligand in organic synthesis and catalysis (Lavery et al., 2013).

Scientific Research Applications

Catalytic Applications

  • Hydroxylation Catalyst: The combination of Pd2dba3 and 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Bippyphos) forms a robust and efficient catalyst system for the hydroxylation of structurally diverse (hetero)aryl halides under mild conditions with broad substrate scope. This system is notable for its ability to conduct reactions under air using unpurified solvents with minimal reactivity loss (Lavery et al., 2013).

Bioactive Properties

  • Bioactive Gold Complexes: Gold(I) complexes with BippyPhos exhibited significant in vitro cytotoxicity against various human carcinoma and leukemia cell lines, showing potential as bioactive gold metallodrugs. Among these, a specific complex with BippyPhos demonstrated high stability in biologically relevant media and selective toxicity towards cancer cells over non-cancer cells (Richert et al., 2021).

Synthesis and Photophysical Properties

  • Phosphorescent Properties: Os(II) diimine complexes with derivatives of bipyrazole, including those with tert-butyl substituents, exhibit phosphorescence features resulting from mixed halide-to-ligand and metal-to-ligand transitions. These properties are significant for applications in organic light-emitting diodes (OLEDs) (Chen et al., 2005).

Supramolecular Chemistry

  • Hydrogen Bonding in Supramolecular Assemblies: Benzene-1,3,5-tricarboxylic acid forms various supramolecular assemblies with substituted pyrazoles, demonstrating the role of hydrogen bonding in directing the assembly of complex supramolecular frameworks. Theoretical studies further analyze the effect of different substituents, including tert-butyl groups, on the interaction energy of these assemblies (Singh et al., 2015).

Steric Effects in Phosphorus Chemistry

  • Low-Coordinate Phosphorus Centers: Compounds with sterically demanding ligands, including those with tert-butylphenyl groups, provide access to novel materials featuring low-coordinate phosphorus centers. Such systems have potential applications in the design of new materials with unique electronic properties (Shah et al., 2000).

properties

IUPAC Name

ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJGGGNGMPMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468368
Record name BippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

CAS RN

894086-00-1
Record name BippyPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
CB Lavery, NL Rotta‐Loria… - Advanced Synthesis …, 2013 - Wiley Online Library
A mixture of tris(dibenzylideneacetone)dipalladium(0) (Pd 2 dba 3 ) and 5‐(di‐tert‐butylphosphino)‐1′,3′,5′‐triphenyl‐1′H‐[1,4′]bipyrazole (Bippyphos) is shown to be a robust …
Number of citations: 62 onlinelibrary.wiley.com
M Richert, R Mikstacka, M Walczyk, MJ Cieślak… - Processes, 2021 - mdpi.com
Gold(I) complexes with phosphine ligands—[Au(TrippyPhos)Cl] (1) (TrippyPhos = 1-[2-[bis(tert-butyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole), [Au(BippyPhos)Cl]·0.5CH 2 Cl 2 (2) (…
Number of citations: 4 www.mdpi.com
EJ Kiser, J Magano, RJ Shine… - … Process Research & …, 2012 - ACS Publications
A scalable method for the preparation of oxindole 8, a key intermediate en route to a serine palmitoyl transferase inhibitor, compound 1, is presented. A three-step, chromatography-free …
Number of citations: 35 pubs.acs.org
DP Fernando, W Jiao, J Polivkova, J Xiao, SB Coffey… - Tetrahedron …, 2012 - Elsevier
In the context of our ghrelin inverse agonist program, a functionalized bromoindane 3 provided a versatile intermediate for structure–activity relationship studies. After developing …
Number of citations: 13 www.sciencedirect.com
PR Chheda, N Simmons, DP Schuman, Z Shi - Organic Letters, 2022 - ACS Publications
DNA-encoded chemical library (DEL) screens are a powerful hit generation tool in drug discovery, but the diversity of DEL chemical matter is dependent on developing robust reaction …
Number of citations: 10 pubs.acs.org
CV Reddy, JV Kingston, JG Verkade - The Journal of Organic …, 2008 - ACS Publications
By employing Pd(OAc) 2 , Cs 2 CO 3 , or NaOH, and the new ligand (t-Bu) 2 PN P(i-BuNCH 2 CH 2 ) 3 N (3a), an electronically diverse array of aryl bromides and chlorides possessing …
Number of citations: 137 pubs.acs.org
R de Jesus, K Hiesinger… - Angewandte Chemie …, 2023 - Wiley Online Library
C–H activation is an attractive methodology to increase molecular complexity without requiring substrate prefunctionalization. In contrast to well‐established cross‐coupling methods, C–…
Number of citations: 4 onlinelibrary.wiley.com
MR Maser, AY Cui, S Ryou, TJ DeLano, Y Yue… - scholar.archive.org
L23 bis [2-(diphenylphosphino) phenyl] ether 108 B1 potassium carbonate 48981 B2 sodium carbonate 39769 B3 potassium phosphate 17799 B4 caesium carbonate 13345 B5 …
Number of citations: 0 scholar.archive.org
SC To - 2014 - theses.lib.polyu.edu.hk
The research study is focused on the design and synthesis of bulky heterocyclic phosphine ligands. An easily accessible synthesis of a new family of carbazolyl-derived phosphine …
Number of citations: 2 theses.lib.polyu.edu.hk
KH Shaughnessy - Current Organic Chemistry, 2020 - ingentaconnect.com
Phosphines are widely used ligands in transition metal-catalyzed reactions. Arylphosphines, such as triphenylphosphine, were among the first phosphines to show broad utility in …
Number of citations: 10 www.ingentaconnect.com

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